molecular formula C11H11N3O3 B3630607 2-amino-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid

2-amino-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid

Cat. No.: B3630607
M. Wt: 233.22 g/mol
InChI Key: SBMYEIMIYRGZDX-UHFFFAOYSA-N
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Description

2-amino-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring fused to a benzoic acid moiety. This compound is of interest due to its potential biological and pharmacological activities, which are attributed to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid typically involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC). The product is then isolated and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-amino-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a pyrazole ring makes it a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-amino-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-6-4-10(15)14(13-6)7-2-3-8(11(16)17)9(12)5-7/h2-3,5H,4,12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMYEIMIYRGZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid
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2-amino-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid
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2-amino-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid
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2-amino-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid
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2-amino-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid

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